Cas no 2172014-04-7 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid
- 2172014-04-7
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid
- EN300-1527557
-
- Inchi: 1S/C28H30N2O5/c31-26(32)16-20-7-5-6-14-30(20)27(33)18-12-13-19(15-18)29-28(34)35-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-4,8-13,18-20,25H,5-7,14-17H2,(H,29,34)(H,31,32)
- InChI Key: XYMFMRWIIMJXSU-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCCC1CC(=O)O
Computed Properties
- Exact Mass: 474.21547206g/mol
- Monoisotopic Mass: 474.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 806
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 95.9Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1527557-0.1g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1527557-10.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1527557-0.25g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1527557-0.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1527557-1000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1527557-2.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1527557-100mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1527557-2500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1527557-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1527557-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carbonyl]piperidin-2-yl}acetic acid |
2172014-04-7 | 1g |
$3368.0 | 2023-06-05 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid
Introduction to 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic Acid (CAS No. 2172014-04-7)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid, identified by its CAS number 2172014-04-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule, featuring a complex structure, integrates multiple functional groups that make it a promising candidate for various biological applications. The presence of a fluorene moiety, a piperidine ring, and an acetic acid side chain contributes to its unique chemical properties and potential biological activities.
The fluorene moiety in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are well-documented for their stability, fluorescence properties, and utility in material science. In pharmaceuticals, fluorene-based compounds have been explored for their ability to enhance drug solubility, bioavailability, and metabolic stability. The incorporation of a methoxycarbonyl group further modifies the electronic properties of the fluorene ring, potentially influencing its interactions with biological targets. This modification is often employed to increase the lipophilicity and binding affinity of molecules, making them more effective in therapeutic applications.
The piperidine ring is another critical feature of this compound. Piperidine derivatives are ubiquitous in drug design due to their favorable pharmacokinetic properties and ability to mimic natural amino acids. The piperidine scaffold is known to enhance oral bioavailability and metabolic stability, making it a preferred choice for developing small-molecule drugs. In this context, the 1-(4-fluorenylmethoxycarbonylamino)cyclopent-2-enecarbonylpiperidin-2-yl fragment represents a highly engineered part of the molecule, designed to optimize interactions with biological receptors.
The acetic acid side chain at the terminal end of the molecule introduces a carboxylic acid functionality, which can participate in hydrogen bonding and ionic interactions. This feature is particularly useful in designing molecules that require specific binding modes to biological targets. The carboxylic acid group can also be further functionalized (e.g., esterified or amidated) to tailor the pharmacological properties of the compound. Such modifications are commonly employed in medicinal chemistry to improve drug-like characteristics, such as solubility, permeability, and target specificity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of complex molecules like 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid with high accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic areas, including oncology, neurology, and inflammation. The structural complexity of this molecule makes it an attractive candidate for virtual screening campaigns aimed at discovering novel drug candidates.
In the realm of oncology research, fluorene-based compounds have shown promise as kinase inhibitors and anti-proliferative agents. The rigid structure provided by the fluorene moiety allows for precise alignment with target enzymes, enhancing binding affinity. Similarly, piperidine derivatives have been successfully incorporated into kinase inhibitors due to their ability to mimic ATP binding pockets in protein kinases. The combination of these structural elements in CAS No. 2172014-04-7 suggests potential applications in targeting aberrant signaling pathways involved in cancer progression.
Another area where this compound shows promise is in neurodegenerative diseases research. Piperidine-based scaffolds are frequently found in drugs targeting central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier efficiently. Additionally, fluorene derivatives have been explored for their potential role in modulating neurotransmitter systems implicated in conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-y lacetic acid make it a compelling candidate for further investigation in this field.
The development of novel therapeutic agents often involves iterative optimization processes based on structural modifications guided by experimental data and computational predictions. The presence of multiple functional groups in CAS No. 2172014-04-7 provides ample opportunities for such modifications without compromising the core pharmacophoric features necessary for biological activity. Researchers can explore derivatization strategies such as halogenation, alkylation, or heterocyclic ring fusion to enhance potency or selectivity against specific biological targets.
Recent studies have highlighted the importance of understanding the three-dimensional structure of drug candidates at an atomic level to predict their pharmacokinetic behavior accurately. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the conformational preferences of complex molecules like this one. These structural insights are crucial for optimizing drug design by ensuring that lead compounds adopt favorable conformations upon binding to biological targets.
The synthesis of 2-{1-(4-fluorenylmethoxycarbonylamino)cyclopent -2-enecarbonylpiperidin -2 -yl}acetic acid represents a significant achievement in synthetic organic chemistry due to its intricate architecture. Multi-step synthetic routes involving cross-coupling reactions, cyclization processes, and protection-deprotection strategies have been employed to construct this molecule efficiently. The development of robust synthetic methodologies is essential not only for producing sufficient quantities of lead compounds but also for enabling structural diversification through library synthesis approaches.
In conclusion,CAS No 2172014 -04 -7 represents an intriguing molecular entity with potential applications across multiple therapeutic areas including oncology,nurology,and inflammation research . Its complex structure featuring functional groups such as fluorene,piperidine ,and acetic acid makes it a promising candidate for further exploration . With ongoing advancements in computational chemistry ,structural biology ,and synthetic methodologies ,the future looks bright for harnessing this compound's full potential . Continued research efforts will be crucial toward translating these findings into novel therapeutic agents that address unmet medical needs worldwide .
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